Cas no 1055995-78-2 (4-Bromo-3-fluoro-N-methylbenzenesulfonamide)

4-Bromo-3-fluoro-N-methylbenzenesulfonamide is a fluorinated and brominated aromatic sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring both bromo and fluoro substituents on the benzene ring, enhances reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. The N-methylsulfonamide moiety contributes to improved solubility and stability, facilitating further functionalization. This compound is particularly useful in the development of bioactive molecules, where halogenated aromatics play a key role in modulating biological activity. High purity and well-defined structural characteristics ensure reproducibility in research applications.
4-Bromo-3-fluoro-N-methylbenzenesulfonamide structure
1055995-78-2 structure
Product Name:4-Bromo-3-fluoro-N-methylbenzenesulfonamide
CAS No:1055995-78-2
MF:C7H7BrFNO2S
MW:268.103383302689
MDL:MFCD18426207
CID:4679110
PubChem ID:68481117
Update Time:2025-08-05

4-Bromo-3-fluoro-N-methylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-fluoro-N-methylbenzenesulfonamide
    • ZZVOUYNGRIXCHP-UHFFFAOYSA-N
    • AM86251
    • 4-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide
    • 4-Bromo-3-fluoro-N-methylbenzenesulfonamide
    • MDL: MFCD18426207
    • Inchi: 1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
    • InChI Key: ZZVOUYNGRIXCHP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1F)S(NC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Topological Polar Surface Area: 54.6

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4-Bromo-3-fluoro-N-methylbenzenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:1055995-78-2)4-Bromo-3-fluoro-N-methylbenzenesulfonamide
Order Number:A1103690
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:38
Price ($):226.0/629.0
Email:sales@amadischem.com

Additional information on 4-Bromo-3-fluoro-N-methylbenzenesulfonamide

Recent Advances in the Study of 4-Bromo-3-fluoro-N-methylbenzenesulfonamide (CAS: 1055995-78-2)

4-Bromo-3-fluoro-N-methylbenzenesulfonamide (CAS: 1055995-78-2) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its bromo and fluoro substituents on the benzene ring, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, highlighting its importance in contemporary chemical biology research.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 4-Bromo-3-fluoro-N-methylbenzenesulfonamide on carbonic anhydrase isoforms, a family of enzymes implicated in various physiological and pathological processes. The researchers synthesized a series of derivatives and evaluated their binding affinities using X-ray crystallography and kinetic assays. The results demonstrated that the bromo and fluoro substituents significantly enhanced the compound's selectivity for tumor-associated isoforms, suggesting its potential as a lead compound for anticancer drug development.

In addition to its enzyme inhibitory properties, 4-Bromo-3-fluoro-N-methylbenzenesulfonamide has been explored for its antimicrobial activity. A recent preprint on bioRxiv reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations to elucidate the compound's interaction with bacterial efflux pumps, revealing a novel mechanism of action that could circumvent existing resistance pathways. These findings underscore the compound's potential as a scaffold for designing next-generation antibiotics.

The synthetic accessibility of 4-Bromo-3-fluoro-N-methylbenzenesulfonamide has also been a focus of recent research. A 2024 paper in Organic Letters described a streamlined, high-yield synthesis route using palladium-catalyzed cross-coupling reactions. This methodological advancement not only improves the scalability of the compound but also facilitates the rapid generation of structural analogs for structure-activity relationship (SAR) studies. Such innovations are critical for accelerating the drug discovery process and optimizing the pharmacological profiles of sulfonamide-based therapeutics.

Despite these promising developments, challenges remain in the clinical translation of 4-Bromo-3-fluoro-N-methylbenzenesulfonamide derivatives. Pharmacokinetic studies have identified issues related to metabolic stability and bioavailability, as highlighted in a recent review in Expert Opinion on Drug Metabolism & Toxicology. Future research directions may include the incorporation of prodrug strategies or nanoparticle-based delivery systems to address these limitations and enhance the therapeutic potential of this compound class.

In conclusion, 4-Bromo-3-fluoro-N-methylbenzenesulfonamide (CAS: 1055995-78-2) represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its multifaceted biological activities, coupled with recent advances in synthetic methodologies, position it as a valuable tool for probing disease mechanisms and developing novel therapeutics. Continued research in this area is expected to yield further insights into its applications across diverse therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1055995-78-2)4-Bromo-3-fluoro-N-methylbenzenesulfonamide
A1103690
Purity:99%/99%
Quantity:1g/5g
Price ($):226.0/629.0
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